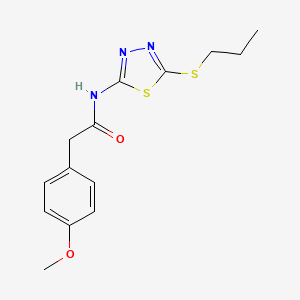
2-(4-methoxyphenyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a methoxyphenyl group and a thiadiazole ring, which are connected via an acetamide linkage
Méthodes De Préparation
The synthesis of 2-(4-methoxyphenyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials used.
-
Introduction of the Propylthio Group: : The propylthio group can be introduced by reacting the thiadiazole intermediate with propylthiol in the presence of a suitable catalyst or under specific reaction conditions.
-
Coupling with 4-Methoxyphenylacetic Acid: : The final step involves the coupling of the thiadiazole intermediate with 4-methoxyphenylacetic acid or its derivatives to form the desired acetamide compound. This step may require the use of coupling reagents such as carbodiimides or other activating agents to facilitate the formation of the amide bond.
Analyse Des Réactions Chimiques
2-(4-methoxyphenyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation may lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
-
Reduction: : Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This may result in the reduction of the thiadiazole ring or the acetamide group.
-
Substitution: : The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols. This can lead to the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
-
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules
-
Biology: : Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
-
Medicine: : The compound’s potential as a drug candidate is being investigated due to its ability to interact with specific biological targets. Studies have shown that it may have potential as an anti-inflammatory or analgesic agent.
-
Industry: : The compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
2-(4-methoxyphenyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide can be compared with other thiadiazole derivatives, such as:
-
2-(4-chlorophenyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide: : This compound has a similar structure but with a chlorophenyl group instead of a methoxyphenyl group. The presence of the chlorine atom may affect its biological activity and chemical reactivity.
-
2-(4-nitrophenyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide: : This compound contains a nitrophenyl group, which may impart different electronic properties compared to the methoxyphenyl group
-
2-(4-methylphenyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide: : This compound has a methylphenyl group, which may result in different steric and electronic effects compared to the methoxyphenyl group. These differences can impact its biological activity and chemical behavior.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-3-8-20-14-17-16-13(21-14)15-12(18)9-10-4-6-11(19-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMUUWXNNLECBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((1H-indol-3-yl)thio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2905673.png)

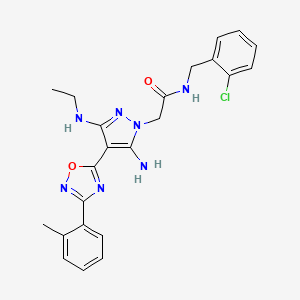
![1,6-dimethyl-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-1,2-dihydropyridin-2-one](/img/structure/B2905677.png)

![4-[(1H-imidazol-1-yl)methyl]-2H,6H,7H,8H-cyclopenta[g]chromen-2-one](/img/structure/B2905680.png)
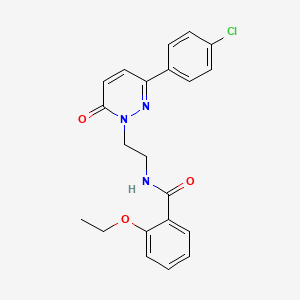
![2-({1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2905686.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2905687.png)
![[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2905689.png)
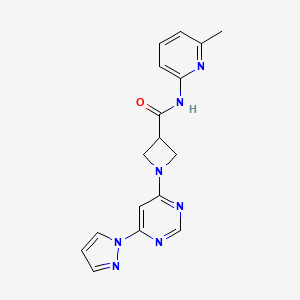
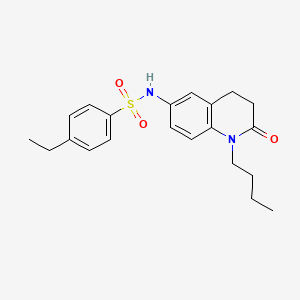
![3-tert-butyl-1-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea](/img/structure/B2905693.png)
![1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine](/img/structure/B2905696.png)
